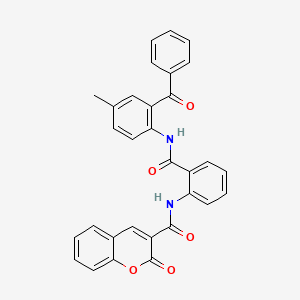![molecular formula C12H15BN2O3 B2482470 [3-(5-terc-butil-1,3,4-oxadiazol-2-il)fenil]ácido bórico CAS No. 2377605-89-3](/img/structure/B2482470.png)
[3-(5-terc-butil-1,3,4-oxadiazol-2-il)fenil]ácido bórico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a tert-butyl group
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features and reactivity.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostic applications.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Agriculture: Potential use in the development of agrochemicals due to its biological activity.
Mecanismo De Acción
Target of Action
The primary targets of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid are currently unknown. This compound is a derivative of the 1,3,4-oxadiazole family
Mode of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit diverse biological activities, including anti-tumor , anti-inflammatory , and herbicidal properties . The boronic acid group may also play a role in the compound’s interaction with its targets, as boronic acids are often used in Suzuki-Miyaura coupling reactions .
Biochemical Pathways
Based on the known activities of related compounds, it could potentially influence pathways related to cell proliferation, inflammation, and plant growth .
Result of Action
Given the known activities of related compounds, it may have potential anti-tumor, anti-inflammatory, or herbicidal effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The tert-butyl group can be introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.
Reduction: Reduction reactions can target the oxadiazole ring or the boronic acid group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxadiazole derivatives or boronic acid derivatives.
Substitution: Various substituted phenylboronic acids or biaryl compounds.
Comparación Con Compuestos Similares
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Features a pyrazole ring instead of an oxadiazole ring, with similar applications in organic synthesis and medicinal chemistry.
Other Boronic Acids: Compounds like phenylboronic acid and its derivatives, which are widely used in organic synthesis and as enzyme inhibitors.
Uniqueness:
Propiedades
IUPAC Name |
[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXYYWBCRRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)

![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)



methanone](/img/structure/B2482397.png)

![methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate](/img/structure/B2482404.png)

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
![2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2482407.png)

![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
